molecular formula C10H12N4O B8338187 8-Morpholinoimidazo[1,2-a]pyrazine

8-Morpholinoimidazo[1,2-a]pyrazine

Cat. No. B8338187
M. Wt: 204.23 g/mol
InChI Key: SCFVPTCLBYJFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Morpholinoimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Morpholinoimidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Morpholinoimidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

4-imidazo[1,2-a]pyrazin-8-ylmorpholine

InChI

InChI=1S/C10H12N4O/c1-3-13-4-2-12-10(9(13)11-1)14-5-7-15-8-6-14/h1-4H,5-8H2

InChI Key

SCFVPTCLBYJFKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

200 mg of palladium on charcoal (10% palladium) are added to a solution containing 0.5 g (1.77 mmol) of 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine for 120 ml of anhydrous methanol and 2 g of potassium hydroxide. The mixture is hydrogenated at atmospheric pressure for 12 hours. The solution is filtered, concentrated and taken up with water; after extraction with dichloromethane and evaporation of the solvent, 0.34 g (92%) of 8-morpholinoimidazo[1,2-a]pyrazine (m.p. 127° C.) is obtained.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.